N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound related to your query . It is used in synthetic chemistry as a building block . Another related compound is "N-(2,4-Dimethylphenyl)-N’-methylthiourea" .
Synthesis Analysis
“N-(2,4-Dimethylphenyl)formamide” is used in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Molecular Structure Analysis
The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O and its molecular weight is 149.19 . Another compound, “N-(2,4-Dimethylphenyl)-N’-methylthiourea”, has a linear formula of C10H14N2S .
Chemical Reactions Analysis
A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Physical And Chemical Properties Analysis
The molecular weight of “N-(2,4-Dimethylphenyl)-N’-methylformamidine” is 162.23 .
Scientific Research Applications
Neurotoxicity Studies
This compound is a metabolite of the pesticide amitraz and is known for its neurotoxic properties. It’s used in research to study the cytotoxic effects on neuronal cells and to understand the mechanisms of neurotoxicity. Studies involve assessing the cytotoxicity using MTT and PC assays in HepG2 cells, which are a type of liver cell line often used to model human metabolism .
Environmental Impact Analysis
Given its role as a pesticide metabolite, this compound is significant in environmental studies. Researchers analyze its presence in beehive products like honey, which can affect honeybee health and the quality of honey due to pesticide accumulation. This helps in understanding the ecological impact of pesticide use and the potential risks to food safety .
Blood-Brain Barrier (BBB) Permeability
The compound’s ability to cross the blood-brain barrier makes it an important subject in pharmacokinetic studies. Research in this area can lead to insights into how various substances can enter the brain and potentially cause central nervous system toxicity .
Receptor Interaction Analysis
In silico methods predict that this compound interacts with various receptors, including those involved in the Tox21-nuclear receptor signaling and stress response pathways. This application is crucial for drug discovery and understanding how chemicals affect hormonal and neurotransmitter responses .
Organic Synthesis
N-(2,4-Dimethylphenyl)formamide, a related compound, finds extensive use in organic synthesis. It serves as a solvent, reaction medium, and reagent. This implies that the compound may also be useful in similar applications, aiding in the synthesis of complex organic molecules .
Polymer Synthesis Component
The related compound is also an essential component in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET). This suggests that N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be explored for its utility in creating new polymeric materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-9-14(12(2)10-11)19-18(20)17-13(3)21-15-6-4-5-7-16(15)22-17/h4-10,13,17H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCVAUWOURVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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